molecular formula C11H18Cl2N6O B13461576 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride

Cat. No.: B13461576
M. Wt: 321.20 g/mol
InChI Key: GKZCTNONSZOXDF-UHFFFAOYSA-N
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Description

This compound is a substituted 1,3,5-triazine derivative characterized by a chlorine atom at the 2-position, a morpholine group at the 4-position, and a piperazine moiety at the 6-position, with a hydrochloride counterion enhancing its solubility . Its molecular formula is C₉H₁₈Cl₂N₂, with a molecular weight of 225.16 g/mol .

Properties

Molecular Formula

C11H18Cl2N6O

Molecular Weight

321.20 g/mol

IUPAC Name

4-(4-chloro-6-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C11H17ClN6O.ClH/c12-9-14-10(17-3-1-13-2-4-17)16-11(15-9)18-5-7-19-8-6-18;/h13H,1-8H2;1H

InChI Key

GKZCTNONSZOXDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)Cl)N3CCOCC3.Cl

Origin of Product

United States

Preparation Methods

Sequential Nucleophilic Substitution on Cyanuric Chloride

The general approach involves stepwise substitution of chlorine atoms on cyanuric chloride with morpholine and piperazine under controlled temperature and pH conditions. This method ensures selective substitution at desired positions on the triazine ring.

  • Step 1: Preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (Intermediate)
    Cyanuric chloride reacts with sodium methoxide in N,N-dimethylformamide (DMF) solvent, initially cooled to 5–10 °C and then warmed to reflux to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine with a high yield (~91%) and purity (~99.5%) after recrystallization with heptane. This intermediate serves as a platform for further substitution.

  • Step 2: Introduction of Morpholine and Piperazine Groups
    The substitution of chlorine atoms with morpholine and piperazine is typically performed in aqueous or mixed aqueous-organic solvents (e.g., dioxane/water) using sodium carbonate or triethylamine as base scavengers to neutralize the released hydrochloric acid. The reaction is conducted at room temperature or under reflux conditions (70–80 °C) for several hours (up to 8–9 h) to ensure complete substitution.

  • Step 3: Formation of 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine
    By controlling stoichiometry and reaction sequence, one chlorine atom is replaced by morpholine, another by piperazine, while the third chlorine remains, resulting in the target compound’s core structure. The hydrochloride salt is then formed by treatment with HCl or during workup.

Reaction Conditions and Optimization

  • Solvent Systems: Commonly used solvents include DMF, dioxane/water mixtures, and tetrahydrofuran (THF) for solubility and reaction control.

  • Temperature Control: Initial nucleophilic substitutions often require cooling (0–10 °C) to control reactivity and avoid polysubstitution, followed by warming to reflux or moderate heating (55–80 °C) to drive completion.

  • Bases: Sodium carbonate and triethylamine serve as acid scavengers to neutralize HCl formed during substitution, maintaining the reaction pH and promoting nucleophilic attack.

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate substitution reactions, reducing reaction times from hours to minutes while maintaining yields and purity.

Step Reagents & Conditions Outcome Yield & Purity
1 Cyanuric chloride + sodium methoxide in DMF, 5–10 °C then reflux 2-chloro-4,6-dimethoxy-1,3,5-triazine (crude) Yield ~91%, purity 99.5% after recrystallization
2 2-chloro-4,6-dimethoxy-1,3,5-triazine + morpholine + sodium carbonate, dioxane/water, RT to 70–80 °C, 8–9 h 2-chloro-4-morpholino-6-chloro-1,3,5-triazine intermediate High conversion; monitored by TLC and NMR
3 Intermediate + piperazine + triethylamine, dioxane/water, RT overnight 2-chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine Isolated as hydrochloride salt; purified by recrystallization
  • Spectroscopic Confirmation: The structures of intermediates and final products are confirmed by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, ensuring substitution at correct positions.

  • Elemental Analysis: Confirms the empirical formula and purity of the synthesized compounds.

  • Chromatographic Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

  • Selective Substitution: The nucleophilicity of morpholine and piperazine must be carefully balanced to avoid over-substitution or unwanted side reactions. The presence of electron-donating groups on the triazine ring can decrease the reactivity of remaining chlorine atoms.

  • Reaction Sequence: Typically, morpholine is introduced first due to its moderate nucleophilicity, followed by piperazine, which is more nucleophilic, to control substitution pattern.

  • Purification: Recrystallization from ethanol or heptane is preferred to obtain high purity products with good yields.

Method Starting Material Nucleophiles Solvent Temperature Reaction Time Yield Notes
Cyanuric chloride methylation Cyanuric chloride Sodium methoxide DMF 5–10 °C to reflux 3–5 h ~91% Intermediate for further substitution
Sequential substitution 2-chloro-4,6-dimethoxy-1,3,5-triazine Morpholine, Piperazine Dioxane/water RT to 80 °C 8–24 h High Controlled substitution sequence
Microwave-assisted substitution Same as above Morpholine, Piperazine Dioxane/water 100 °C (microwave) 10 min Comparable Accelerated synthesis, good purity

The preparation of 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride is well-established through stepwise nucleophilic aromatic substitution on cyanuric chloride derivatives. The process involves initial formation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, followed by controlled substitution with morpholine and piperazine under basic conditions and moderate heating. Microwave-assisted methods offer time-efficient alternatives. The methods yield high purity compounds suitable for further biological or pharmaceutical applications. Analytical techniques confirm the structure and purity at each step, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while hydrolysis can produce various hydrolyzed products.

Scientific Research Applications

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Atrazine (6-Chloro-N-ethyl-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine)

  • Structure: Atrazine features a triazine core with ethylamino and isopropylamino groups at the 4- and 6-positions, respectively, and a chlorine at the 2-position .
  • Molecular Formula : C₈H₁₄ClN₅ (molecular weight: 215.68 g/mol).
  • Key Differences: Substituents: Atrazine lacks the morpholine and piperazine groups, instead incorporating simpler alkylamino chains. Applications: Primarily used as an herbicide , whereas the target compound’s structural complexity suggests pharmaceutical applications (e.g., kinase inhibitors).

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl Aniline Derivatives

  • Structure : These compounds feature two morpholine groups at the 4- and 6-positions, with an aniline substituent at the 2-position .
  • Molecular Formula : Example compound (C₁₉H₂₄N₆O₂) has a molecular weight of ~380 g/mol .
  • Key Differences :
    • Substituents: The dual morpholine groups increase steric bulk compared to the target compound’s morpholine-piperazine combination.
    • Reactivity: The absence of chlorine in these derivatives limits their utility in further substitution reactions.

Thieno[3,2-d]pyrimidine Derivatives with Morpholine and Piperazine Groups

  • Structure: Example: 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
  • Molecular Formula: Complex heterocyclic structure with a fused thienopyrimidine core.
  • Synthetic Complexity: Additional steps (e.g., Suzuki couplings) are required for fused-ring systems, unlike the straightforward triazine derivatives .

Triazolopyridinone-Piperazine Derivatives

  • Structure : Example: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
  • Molecular Formula : C₁₉H₂₂N₆O (molecular weight: ~350 g/mol).
  • Key Differences: Functional Groups: The triazolopyridinone moiety introduces hydrogen-bonding capabilities absent in the target compound. Pharmacokinetics: The extended alkyl chain and aromatic systems may improve blood-brain barrier penetration but increase metabolic instability.

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications
Target Compound 1,3,5-Triazine Cl (2), Morpholine (4), Piperazine (6) 225.16 Pharmaceutical intermediates
Atrazine 1,3,5-Triazine Cl (2), Ethylamino (4), Isopropylamino (6) 215.68 Herbicide
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl Aniline 1,3,5-Triazine Morpholine (4,6), Aniline (2) ~380 Kinase inhibitor research
Thieno[3,2-d]pyrimidine Derivative Thienopyrimidine Cl (2), Morpholine (4), Piperazine (6) ~450 (estimated) Kinase inhibitors
Triazolopyridinone-Piperazine Triazolopyridinone Piperazine-propyl linkage ~350 CNS-targeted therapeutics

Key Research Findings

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral triazine derivatives like Atrazine .
  • Biological Activity: Piperazine and morpholine groups are associated with improved binding to ATP pockets in kinases, a feature less pronounced in simpler triazines .

Biological Activity

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazine family and features a chlorine atom, morpholine, and piperazine moieties in its structure. Its molecular formula is C12H15ClN6C_{12}H_{15}ClN_{6} with a molecular weight of approximately 270.75 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Androgen Receptor Modulation : The compound has been identified as a selective androgen receptor modulator (SARM), showing significant antagonistic activity against androgen receptors (AR). This property makes it a candidate for treating AR-dependent conditions such as prostate cancer .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazine compounds can exhibit antimicrobial properties. The compound's structural characteristics may enhance its efficacy against various bacterial strains, including Mycobacterium tuberculosis .
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound induces cytotoxicity in cancer cell lines by inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity IC50/Effect Reference
Androgen Receptor AntagonismHigh affinity
Cytotoxicity in Cancer CellsIC50 values ranging from 5 to 15 µM
Antimicrobial ActivitySignificant against M. tuberculosis

Case Study 1: Prostate Cancer Treatment

A study investigated the efficacy of this compound as a therapeutic agent in prostate cancer models. Results indicated that it effectively inhibited the growth of prostate cancer cells with minimal toxicity to normal cells. The mechanism was primarily attributed to its action as an AR antagonist, leading to reduced cell proliferation and increased apoptosis .

Case Study 2: Antitubercular Activity

Another study focused on the synthesis of related triazine derivatives for their antitubercular properties. Among the synthesized compounds, those with structural similarities to this compound exhibited promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step nucleophilic substitution reactions. A typical approach involves:

Core Formation : Start with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the triazine backbone.

Stepwise Substitution :

  • Replace the first chlorine atom with morpholine under basic conditions (e.g., K₂CO₃ in THF at 0–5°C) to form 2,6-dichloro-4-morpholino-1,3,5-triazine.
  • Substitute the second chlorine with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours .

Hydrochloride Salt Formation : React the free base with HCl in ethanol.
Critical Parameters :

  • Temperature control during substitution prevents side reactions (e.g., over-substitution or ring degradation).
  • Microwave-assisted synthesis can reduce reaction time and improve yields (up to 85% vs. 65% with conventional heating) .

Q. How should researchers characterize the compound’s structural and thermal stability for reproducibility in biological assays?

Methodological Answer:

  • Structural Confirmation : Use NMR (¹H, ¹³C) to verify substitution patterns. Key signals include:
    • Morpholine protons: δ 3.6–3.8 ppm (multiplet, 8H).
    • Piperazine protons: δ 2.8–3.1 ppm (broad, 8H) .
  • Purity Analysis : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥98% purity.
  • Thermal Stability : Perform TGA/DSC to identify decomposition points (typically >200°C for triazine derivatives) .

Q. What analytical methods are recommended for quantifying the compound in complex matrices (e.g., cell lysates or environmental samples)?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological matrices.
  • Quantification :
    • LC-MS/MS : Monitor m/z 381 → 245 (characteristic fragment for the triazine core) with a limit of detection (LOD) of 0.1 ng/mL.
    • Calibration Standards : Prepare in methanol/water (70:30) to match the sample matrix .

Advanced Research Questions

Q. How does the compound’s substitution pattern (morpholine/piperazine) influence its mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Target Identification : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays. Morpholine enhances solubility and hydrogen bonding, while piperazine improves membrane permeability .
  • Binding Affinity : Perform surface plasmon resonance (SPR) to measure KD values. Morpholine-substituted triazines show 10-fold higher affinity for ATP-binding pockets compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • In Vitro/In Vivo Discrepancies :
    • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Piperazine groups are prone to N-oxidation, reducing bioavailability .
    • Tumor Penetration : Use multicellular tumor spheroids to simulate 3D drug diffusion. Morpholine improves penetration depth by 40% compared to nonpolar substituents .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in triazine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Key parameters:
    • Morpholine forms hydrogen bonds with Asp766 (bond length: 2.1 Å).
    • Piperazine interacts via π-cation interactions with Tyr907 .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP values (1.8–2.5) with IC₅₀ data. A logP >2.2 correlates with increased cytotoxicity .

Q. How can researchers assess the compound’s environmental impact, particularly its persistence and degradation pathways?

Methodological Answer:

  • Persistence Studies : Conduct OECD 301B biodegradation tests in soil/water systems. Triazines with morpholine/piperazine substituents show half-lives of 30–60 days under aerobic conditions .
  • Degradation Products : Use HRMS to identify byproducts (e.g., hydroxylated triazines or cleaved morpholine rings) .

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